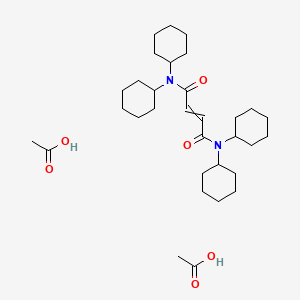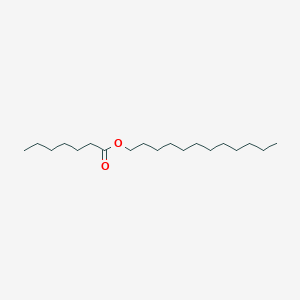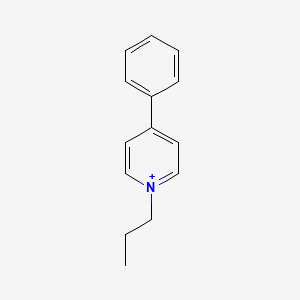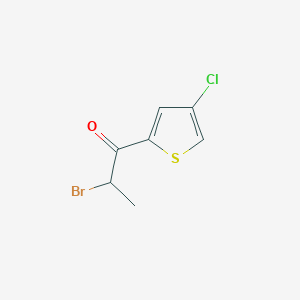
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C6H4BrClOS It is a brominated derivative of thiophene, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one typically involves the bromination of 4-chloro-2-acetylthiophene. The process begins with the addition of bromine to a solution of 4-chloro-2-acetylthiophene in diethyl ether under ice cooling. The mixture is then stirred at room temperature for two hours. After the reaction, water is added, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to obtain the brominated compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides or sulfones in the case of oxidation.
Scientific Research Applications
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one involves its interaction with molecular targets through its reactive bromine atom. This allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The compound’s thiophene ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
- 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Uniqueness
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
CAS No. |
105602-86-6 |
|---|---|
Molecular Formula |
C7H6BrClOS |
Molecular Weight |
253.54 g/mol |
IUPAC Name |
2-bromo-1-(4-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6BrClOS/c1-4(8)7(10)6-2-5(9)3-11-6/h2-4H,1H3 |
InChI Key |
YKGFQRLAWRJNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CS1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
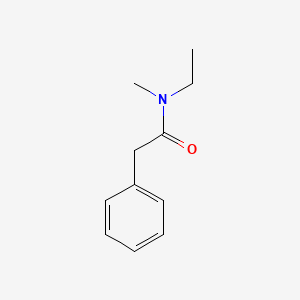
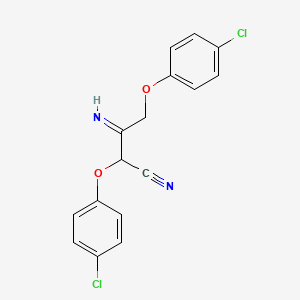
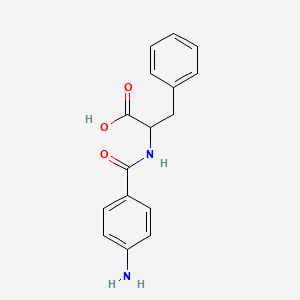
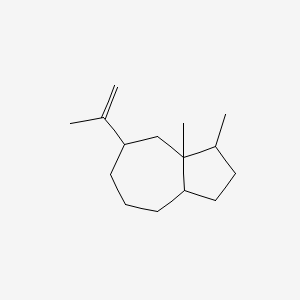
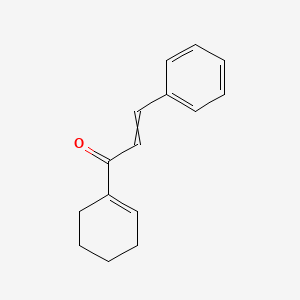
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
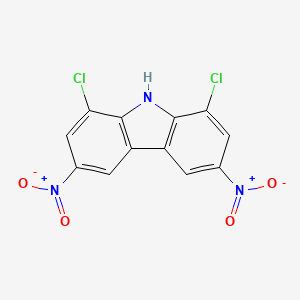
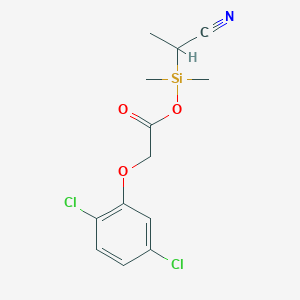
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
